Malouetine

G-quadruplex telomere uncapping senescence

Malouetine (CAS 10308-44-8) is the naturally occurring bis-quaternary steroidal diamine that launched the aminosteroid class of neuromuscular blockers, directly inspiring pancuronium and vecuronium. It is the only natural product that uniquely bridges two pharmacophores: a competitive nicotinic acetylcholine receptor (nAChR) antagonist with equipotency to d-tubocurarine, and a non-planar, non-aromatic G-quadruplex DNA stabilizer with a precisely calibrated ~5° DNA unwinding angle. This polypharmacology, absent in any single approved aminosteroid, makes it an irreplaceable reference compound for SAR programs re-evaluating interonium distance and for DNA topology studies. Its validated activity in F21D fluorescence melting assays and morphological senescence induction in HT1080 cells at 10 µM provides a benchmark for characterizing novel steroidal G4 ligands.

Molecular Formula C27H52I2N2
Molecular Weight 658.5 g/mol
CAS No. 10308-44-8
Cat. No. B1675936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalouetine
CAS10308-44-8
Synonymsmalouetine
malouetine dihydroxide
malouetine diiodide, (3beta,5alpha)-isome
Molecular FormulaC27H52I2N2
Molecular Weight658.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-]
InChIInChI=1S/C27H52N2.2HI/c1-19(28(4,5)6)23-12-13-24-22-11-10-20-18-21(29(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3;;/h19-25H,10-18H2,1-9H3;2*1H/q+2;;/p-2/t19-,20-,21-,22-,23?,24-,25-,26-,27+;;/m0../s1
InChIKeyZKPCQHGEQUQGJK-JEGPABFXSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Malouetine (CAS 10308-44-8): Bis-Quaternary Steroidal Diamine Sourcing Guide for Neuromuscular and DNA-Targeted Research


Malouetine is a naturally occurring bis-quaternary steroidal diamine alkaloid first isolated from Malouetia bequaertiana E. Woodson (Apocynaceae) in 1960 [1]. It possesses a pregnane skeleton bearing two trimethylammonium groups at positions C-3 and C-20, conferring a permanent dicationic character . Historically, malouetine is recognized as the founding member of the aminosteroid class of neuromuscular blocking agents, directly inspiring the medicinal chemistry programs that yielded pancuronium and vecuronium [2]. Beyond its nicotinic acetylcholine receptor (nAChR) competitive antagonism, malouetine has been independently validated as a non-planar, non-aromatic G-quadruplex DNA stabilizer [3] and as a probe for studying steroidal diamine–DNA binding thermodynamics [4].

Why Malouetine Cannot Be Replaced by Other Aminosteroids or Bis-Quaternary Compounds in Mechanistic Studies


Malouetine occupies a unique intersection of pharmacophores that structurally similar compounds do not simultaneously satisfy: it is a naturally occurring bis-quaternary steroidal diamine with a saturated 5α-pregnane nucleus and C-3/C-20 quaternary ammonium substituents, whereas clinical aminosteroids (pancuronium, vecuronium) incorporate acetyloxy substituents and a 2,16- rather than 3,20-substitution pattern that fundamentally alters potency and selectivity [1]. Its DNA-binding mode—partial insertion between base pairs with a ~5° unwinding angle—differs from both classical intercalators (e.g., ethidium bromide, 26° unwinding) and pure groove binders, making it an irreplaceable tool for biophysical DNA studies [2]. Furthermore, malouetine's dual readout as both an nAChR antagonist and a G-quadruplex stabilizer provides a polypharmacological profile not replicated in any single approved aminosteroid [3].

Quantitative Differentiation Evidence: Malouetine vs. Closest Analogs and Alternatives


G-Quadruplex Stabilization and Cellular Senescence Induction: Malouetine vs. Steroid FG

In a fluorescence melting screen of ~1000 small molecules against the human telomeric G-quadruplex sequence F21D, malouetine and the semi-synthetic derivative steroid FG (funtumine guanylhydrazone) were the two compounds identified as G-quadruplex stabilizers [1]. In HT1080 human fibrosarcoma cells, malouetine induced morphological senescence at 10 µM, whereas steroid FG produced equivalent senescence at 0.7 µM, representing an approximately 14-fold higher cellular potency for steroid FG [1]. Both compounds share a non-planar, non-aromatic steroidal scaffold distinct from all polyaromatic G-quadruplex ligands known at the time [1].

G-quadruplex telomere uncapping senescence HT1080 steroid diamine

DNA Binding Constants and Thermodynamic Parameters: Malouetine Binding Isotherm Quantified by UV Spectroscopy

UV spectroscopic titration of malouetine against linear double-stranded DNA at 22°C and ionic strength I = 0.05 revealed a biphasic Scatchard plot, indicating two classes of binding sites [1]. The high-affinity sites are characterized by an association constant K1 = 4 × 10^4 M^−1 with stoichiometry n1 = 0.18 (malouetine molecules per nucleotide), while the lower-affinity sites exhibit K2 = 1.6 × 10^3 M^−1 with n2 ≈ 1.5 [1]. The overall global association constant Ka falls between K1 and K2. Van't Hoff analysis yielded ΔH = +4 kcal·mol^−1 and ΔS = +31 e.u., indicating an entropy-driven binding process [1]. Ionic strength dependence demonstrated m' = 2.05 ion pairs formed upon binding, consistent with the dicationic nature of malouetine [1].

DNA binding Scatchard analysis steroidal diamine UV hyperchromicity association constant

DNA Unwinding Angle Differentiates Steroidal Diamines from Classical Intercalators: Malouetine vs. Irehdiamine A vs. Ethidium Bromide

Binding of malouetine to closed circular duplex PM2 DNA results in removal and reversal of supercoiling, qualitatively similar to intercalating drugs [1]. The unwinding angle per bound irehdiamine A molecule was measured as 4.7° ± 1.5°, and the same unwinding effect was observed with malouetine, the bis-quaternised analogue, yielding an unwinding angle of approximately 5° [1]. This value is markedly smaller than the 26° unwinding angle of the classical intercalator ethidium bromide, effectively ruling out a simple intercalation model and supporting a partial insertion mechanism mediated by ionic interactions between the quaternary ammonium groups and DNA phosphate backbone [1].

DNA unwinding supercoiling PM2 bacteriophage intercalation topoisomerase

Neuromuscular Blocking Potency Relative to d-Tubocurarine: Natural Prototype vs. Optimized Clinical Aminosteroids

Malouetine possesses neuromuscular blocking potency similar to that of d-tubocurarine in cat and monkey assays, but produces hypotension upon injection [1]. In contrast, pancuronium—rationally designed from the malouetine scaffold by repositioning quaternary ammonium groups to positions 2 and 16 and introducing acetyloxy substituents—is approximately 5-fold more potent than d-tubocurarine on a weight-for-weight basis and lacks significant histamine release or ganglionic blockade [2]. This structure–activity relationship demonstrates that the natural C-3/C-20 bis-quaternary substitution pattern of malouetine defines the baseline potency for the aminosteroid class, against which all subsequent synthetic optimization was benchmarked [1].

neuromuscular blocking nicotinic receptor d-tubocurarine pancuronium aminosteroid

DNA Supercoil Removal Efficiency: Quantitative Biophysical Parameter for Drug–DNA Interaction Studies

In topoisomerase I-mediated plasmid relaxation assays, malouetine at a concentration of 1 × 10^−5 M removed 3 negative supercoils from closed circular DNA [1]. This quantitative supercoil removal efficiency serves as a biophysical benchmark for the DNA-unwinding capacity of bis-quaternary steroidal diamines operating via an ionic mechanism [2]. By comparison, the related compound Δ5-dehydromalouetine (DHM) provides even more effective protection of duplex DNA against thermal denaturation, and its interaction has been characterized by 270 MHz proton NMR [3].

DNA supercoiling topology steroidal diamine plasmid relaxation topoisomerase I

Malouetine Procurement Scenarios: Where the Data Support Prioritization


G-Quadruplex Telomere Targeting Research Requiring a Non-Planar, Non-Aromatic Ligand Scaffold

For laboratories screening G-quadruplex stabilizers with structural novelty, malouetine serves as the natural product prototype of a non-polyaromatic ligand class. Its demonstrated activity in the F21D fluorescence melting assay and morphological senescence induction in HT1080 cells at 10 µM [1] make it suitable as a reference compound when characterizing new steroidal or non-planar G4 ligands. Its ~14-fold lower cellular potency versus steroid FG provides a useful dynamic range for comparative dose–response studies.

Aminosteroid Neuromuscular Blocker Structure–Activity Relationship (SAR) and Pharmacophore Benchmarking

Malouetine is the essential historical pharmacophore reference for any SAR program investigating aminosteroid neuromuscular blockers. Its equipotency with d-tubocurarine and its C-3/C-20 bis-quaternary substitution pattern [1] define the baseline from which pancuronium's ~5-fold potency gain was achieved through scaffold redesign. Procurement is indicated for medicinal chemistry groups re-evaluating the interonium distance hypothesis or designing next-generation muscle relaxants with reduced cardiovascular liability.

Biophysical DNA Interaction Studies: Unwinding Angle and Thermodynamic Profiling

Malouetine's precisely characterized DNA unwinding angle (~5°) [1] and its comprehensive binding isotherm (K1 = 4 × 10^4 M^−1, K2 = 1.6 × 10^3 M^−1; ΔH = +4 kcal·mol^−1, ΔS = +31 e.u.) [2] make it the best-calibrated natural steroidal diamine for DNA topology and thermodynamics experiments. It is appropriate as a reference standard in topoisomerase I-mediated relaxation assays, where its removal of 3 negative supercoils at 10 µM [2] provides a reproducible benchmark.

Natural Product Reference Standard for Analytical Method Development

As a structurally defined bis-quaternary steroidal alkaloid with a well-characterized CAS registry (10308-44-8), established stereochemistry (3β,5α,20R), and validated isolation protocol from Malouetia bequaertiana [1], malouetine is suitable as a reference standard for LC-MS or HPLC method development targeting steroidal alkaloids in Apocynaceae phytochemical analysis or forensic toxicology of plant-derived neuromuscular toxins.

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